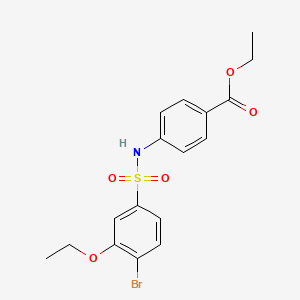![molecular formula C19H17ClFN3O B12269961 2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12269961.png)
2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzamide ring, along with a pyrazole moiety attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide typically involves multiple steps:
Formation of the pyrazole moiety: This can be achieved by reacting 1-methyl-1H-pyrazole with a suitable halogenated phenyl derivative under basic conditions.
Coupling with the benzamide: The pyrazole-substituted phenyl derivative is then coupled with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The pyrazole moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents on the benzamide ring.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered electronic properties.
Scientific Research Applications
2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents, along with the pyrazole moiety, contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide: Lacks the methyl group on the pyrazole ring.
2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is unique due to the specific combination of chloro, fluoro, and pyrazole substituents, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C19H17ClFN3O |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-chloro-6-fluoro-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C19H17ClFN3O/c1-24-12-15(11-23-24)14-7-5-13(6-8-14)9-10-22-19(25)18-16(20)3-2-4-17(18)21/h2-8,11-12H,9-10H2,1H3,(H,22,25) |
InChI Key |
MZPIXLKQLOVLKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline](/img/structure/B12269880.png)
![7-Methoxy-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12269887.png)
![N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269899.png)

![5-chloro-N-methyl-N-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12269919.png)
![4-Methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12269922.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12269925.png)
![3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12269928.png)
![N-[(2-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B12269938.png)
![4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12269940.png)
![6-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B12269945.png)
![N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12269958.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269966.png)
![3-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B12269975.png)
